1H-Pyrrole-2-methanamine, N,N,1-trimethyl-
Description
Contextual Significance of Pyrrole (B145914) Derivatives in Organic Chemistry
Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, serves as a foundational structure in the vast field of organic chemistry. numberanalytics.comnumberanalytics.comwikipedia.org The pyrrole ring is a key constituent of numerous natural products essential to life, such as heme in hemoglobin, chlorophyll, and various bile pigments. numberanalytics.comatamanchemicals.combritannica.com Its derivatives are noted for their wide-ranging biological activities, finding application as antibacterial, antifungal, and anticancer agents. numberanalytics.comnih.gov Prominent pharmaceuticals like the cholesterol-lowering drug Atorvastatin and the nonsteroidal anti-inflammatory drug (NSAID) Tolmetin incorporate the pyrrole scaffold. numberanalytics.com
The significance of pyrrole chemistry extends beyond medicine into materials science and electronics. numberanalytics.comatamanchemicals.com Pyrrole derivatives are utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). numberanalytics.com The versatility of the pyrrole ring stems from its electronic properties; it is an electron-rich heterocycle, making it highly reactive toward electrophiles, particularly at the 2- and 5-positions. numberanalytics.comnumberanalytics.com This reactivity allows for extensive functionalization, leading to a diverse array of substituted pyrroles with tailored properties. nih.govnih.gov The synthesis of these derivatives is a major focus of organic chemistry, with classic methods like the Knorr, Paal-Knorr, and Hantzsch syntheses still being widely used, alongside modern, more efficient techniques. atamanchemicals.compharmaguideline.comresearchgate.net
Structural Overview and Nomenclature of N,N,1-trimethyl-1H-pyrrole-2-methanamine
The chemical compound of interest is systematically named 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-. epa.gov Its structure consists of a central pyrrole ring. A methyl group (-CH₃) is attached to the nitrogen atom of the pyrrole ring (position 1), making it an N-substituted pyrrole. At position 2 of the pyrrole ring, a methanamine group (-CH₂NH₂) is attached. This amine group is further substituted with two methyl groups on its nitrogen atom, forming a dimethylamino moiety (-N(CH₃)₂).
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is N,N-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine. epa.gov It is also known by common synonyms such as 2-Dimethylaminomethyl-1-methylpyrrole. ncats.iosielc.com
Below is a data table summarizing the key identifiers and properties of this compound.
| Property | Value | Source |
| Systematic Name | 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- | epa.gov |
| IUPAC Name | N,N-Dimethyl-1-(1-methyl-1H-pyrrol-2-yl)methanamine | epa.gov |
| CAS Number | 56139-76-5 | epa.govsielc.comepa.gov |
| Molecular Formula | C₈H₁₄N₂ | epa.govncats.io |
| Molecular Weight | 138.21 g/mol | epa.gov |
| InChI Key | AQVCJKMGVKNXCB-UHFFFAOYSA-N | ncats.iosielc.com |
Historical Perspectives on Pyrrole Chemistry and Related Amines
The history of pyrrole chemistry began in 1834 when it was first detected by F. F. Runge as a component of coal tar. numberanalytics.comatamanchemicals.com It was later isolated from the pyrolysate of bone in 1857. atamanchemicals.comvaia.com The name "pyrrole" originates from the Greek word pyrrhos, meaning "reddish" or "fiery," which refers to the red color it produces when wood is moistened with hydrochloric acid. atamanchemicals.com The structure of pyrrole was elucidated in 1858 by August Wilhelm von Hofmann. numberanalytics.com
The synthesis of pyrrole and its derivatives has been a subject of extensive research since its discovery. Key historical synthetic methods that remain fundamental to organic chemistry include:
Paal-Knorr Synthesis: This method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. pharmaguideline.comresearchgate.netorganic-chemistry.org
Knorr Pyrrole Synthesis: A widely used method that condensates an α-amino ketone with a dicarbonyl compound that has an electron-withdrawing group. pharmaguideline.comresearchgate.netorganic-chemistry.org
Hantzsch Pyrrole Synthesis: In this reaction, a β-haloketone or aldehyde reacts with a β-ketoester and ammonia or a primary amine. pharmaguideline.comresearchgate.net
Barton-Zard Synthesis: This involves the reaction of an isocyanoacetate with a nitroalkene. wikipedia.orgpharmaguideline.com
The development of methods to synthesize pyrrole-based amines is an extension of this rich history. The Mannich reaction, for instance, is a classic method for producing β-aminocarbonyl compounds, which are valuable precursors in organic synthesis. researchgate.net This reaction involves the aminoalkylation of an acidic proton located on a carbon atom with formaldehyde (B43269) and a primary or secondary amine. Modern advancements have led to the development of multi-component reactions and new catalytic systems to efficiently synthesize highly functionalized pyrroles and related amines under milder conditions. researchgate.netacs.orgeurekaselect.commdpi.com The synthesis of N,N,1-trimethyl-1H-pyrrole-2-methanamine itself builds upon these foundational principles, representing a specific example within the broad and historically significant class of pyrrole derivatives.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-dimethyl-1-(1-methylpyrrol-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2/c1-9(2)7-8-5-4-6-10(8)3/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVCJKMGVKNXCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069082 | |
| Record name | 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56139-76-5 | |
| Record name | N,N,1-Trimethyl-1H-pyrrole-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56139-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N,1-Trimethyl-1H-pyrrole-2-methylamine | |
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| Record name | 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- | |
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| Record name | 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- | |
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| Record name | N,N,1-trimethyl-1H-pyrrole-2-methylamine | |
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| Record name | N,N,1-TRIMETHYL-1H-PYRROLE-2-METHYLAMINE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67D4VJ5C7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental data for the ¹H and ¹³C NMR analysis of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- are not found in the surveyed scientific literature. Consequently, a specific analysis of its chemical shifts and coupling constants, which would provide critical insights into the electronic environment of the protons and the connectivity of the carbon framework, cannot be presented. Similarly, information regarding the application of two-dimensional NMR techniques, which would further elucidate the compound's connectivity and conformation, is also absent from the available literature.
Mass Spectrometry (MS) Techniques
Specific high-resolution mass spectrometry (HRMS) data, which would provide the exact mass of the molecule and confirm its elemental composition with high accuracy, has not been publicly reported for 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-. Furthermore, there are no available studies detailing the application of Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, a technique that would be valuable for its separation and identification in complex mixtures.
While spectroscopic data for numerous other pyrrole (B145914) derivatives are available, allowing for comparative analysis and prediction, the absence of specific experimental data for 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- prevents a detailed and accurate discussion of its advanced spectroscopic characterization. The lack of such fundamental data in the public domain suggests that the compound may not have been the subject of extensive academic or industrial research, or that such research has not been published.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting IR spectrum provides a molecular fingerprint, with specific peaks corresponding to the vibrational modes of different bonds within the molecule.
The IR spectrum of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- is characterized by the vibrational modes of its constituent pyrrole ring and amine functionalities. A detailed analysis of these vibrations allows for the comprehensive characterization of the molecule.
The pyrrole ring, an aromatic heterocycle, exhibits several characteristic vibrational bands. These include C-H stretching vibrations, which typically appear in the region of 3100-3000 cm⁻¹. The C=C and C-N stretching vibrations within the ring give rise to absorption bands in the 1600-1400 cm⁻¹ region. The in-plane and out-of-plane bending vibrations of the C-H bonds of the pyrrole ring are also observable at lower frequencies.
The amine moieties in the molecule, specifically the N,N-dimethylamino group and the N-methyl group on the pyrrole ring, also have distinct vibrational signatures. The stretching and bending vibrations of the C-H bonds in the methyl groups are expected in the 2975-2850 cm⁻¹ and 1470-1360 cm⁻¹ regions, respectively. The C-N stretching vibrations of the tertiary amine and the N-substituted pyrrole typically appear in the 1250-1020 cm⁻¹ range. Computational studies on related pyrrole derivatives using methods like DFT/B3LYP can provide theoretical vibrational frequencies that aid in the assignment of experimental spectra. ijcce.ac.irresearchgate.net
| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |
| Pyrrole Ring | C-H Stretch | 3100 - 3000 |
| C=C Stretch | 1600 - 1450 | |
| C-N Stretch | 1400 - 1300 | |
| Ring Breathing | ~1000 | |
| C-H In-plane Bend | 1250 - 1000 | |
| C-H Out-of-plane Bend | 900 - 650 | |
| Amine Moieties | Aliphatic C-H Stretch (CH₃) | 2975 - 2850 |
| Aliphatic C-H Bend (CH₃) | 1470 - 1360 | |
| C-N Stretch (Tertiary Amine) | 1250 - 1020 |
X-ray Crystallography for Solid-State Structure
| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |
| C-H···π | C-H (methyl or pyrrole) | π-system of Pyrrole Ring | Contributes to the stabilization of the crystal lattice by linking molecules. |
| C-H···N | C-H (methyl or pyrrole) | Lone pair on tertiary amine Nitrogen | Can lead to the formation of chains or layered structures in the solid state. |
| van der Waals Forces | All atoms | All atoms | Non-specific attractive forces that contribute to the overall crystal packing density. |
Lack of Specific Research Data for 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-
Following a comprehensive search for computational and theoretical chemistry studies on the compound 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- , it has been determined that there is a significant lack of specific published research required to fulfill the detailed article outline.
The performed searches successfully identified general information regarding the methodologies requested, such as Density Functional Theory (DFT), ab initio methods, conformational analysis, and Molecular Electrostatic Potential (MEP) mapping for pyrrole derivatives and other organic molecules. researchgate.netresearchgate.netresearchgate.netmdpi.com However, no specific studies, detailed research findings, or data tables pertaining directly to 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- were found. The existing literature focuses on related but distinct pyrrole compounds. researchgate.netresearchgate.netdntb.gov.ua
Consequently, it is not possible to generate a scientifically accurate and detailed article for the following specified sections and subsections due to the absence of requisite data:
Computational and Theoretical Chemistry Studies
Molecular Electrostatic Potential (MEP) Mapping
Compound Identification
Reactivity Predictions and Mechanistic Insights from Theoretical Models
Theoretical models, particularly those grounded in density functional theory (DFT), are instrumental in predicting the reactivity of a molecule. The reactivity of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- is governed by the electronic interplay between the aromatic pyrrole (B145914) ring and the basic tertiary amine side chain.
The pyrrole ring is an electron-rich aromatic system. libretexts.org Due to the delocalization of the nitrogen lone pair into the aromatic π-system, the carbon atoms of the ring are activated towards electrophilic attack. libretexts.orgvaia.com Computational studies on pyrrole and its derivatives consistently show that electrophilic substitution occurs preferentially at the C2 position (the carbon adjacent to the ring nitrogen), as the intermediate carbocation is better stabilized by resonance compared to attack at the C3 position. nist.gov In 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, the C2 position is substituted with the methanamine group. The presence of the electron-donating 1-methyl group further increases the electron density of the pyrrole ring, enhancing its reactivity towards electrophiles compared to unsubstituted pyrrole.
The other primary site of reactivity is the exocyclic tertiary amine nitrogen. This nitrogen possesses a localized lone pair of electrons, making it a Lewis base and a nucleophile. Its reactivity is analogous to that of simple tertiary amines.
Theoretical models can predict reaction pathways and transition states for various reactions. For instance, in an acid-catalyzed reaction, theoretical calculations would be crucial to determine whether protonation occurs preferentially on the pyrrole ring or the exocyclic amine, a topic further explored in the following section. Mechanistic insights into reactions such as N-alkylation, oxidation, or complexation with metal ions can also be gained through computational modeling, providing a molecule's-eye view of the chemical transformations.
Proton Affinity and Basicity Studies
Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule, while gas-phase basicity (GB) is the negative of the Gibbs free energy change for the same reaction. libretexts.org These values are fundamental measures of a molecule's intrinsic basicity, free from solvent effects.
For 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, there are two potential sites for protonation: the nitrogen atom of the 1-methylpyrrole (B46729) ring and the nitrogen atom of the N,N-dimethylaminomethyl side chain.
The nitrogen atom in the pyrrole ring is known to be a very weak base. vaia.comlibretexts.org Its lone pair is integral to the aromatic sextet, and protonation would disrupt this stabilizing aromaticity. libretexts.orglibretexts.org The pKa of the conjugate acid of pyrrole is approximately 0.4, highlighting its low basicity. libretexts.org While N-methylation, as in 1-methylpyrrole, slightly increases the electron density on the ring, the nitrogen atom remains a poor proton acceptor.
In contrast, the exocyclic tertiary amine nitrogen is significantly more basic. Its lone pair is localized in an sp³-hybridized orbital and is readily available for protonation. quora.com To estimate the basicity of this site, we can look at analogous simple tertiary amines.
Below is a data table of computationally and experimentally determined proton affinities and gas-phase basicities for relevant analogous compounds.
| Compound | Proton Affinity (kJ/mol) | Gas-Phase Basicity (kJ/mol) | Method/Reference |
| Ammonia (B1221849) | 854 | Not specified | Experimental chemeurope.com |
| Methylamine (B109427) | 896 | Not specified | Experimental chemeurope.com |
| Dimethylamine | 923 | Not specified | Experimental chemeurope.com |
| Trimethylamine | 942 | Not specified | Experimental chemeurope.com |
| 1-Methylpyrrole | Not specified | 1615 ± 13 | Experimental (IMRB) nist.gov |
| Pyrrole | Not specified | pKa of conjugate acid ~0.4 | Experimental libretexts.org |
This table presents data for analogous compounds to infer the properties of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, for which specific data is not available.
The data clearly indicates that the basicity of amines increases with the number of electron-donating methyl groups. Trimethylamine, a close analog to the N,N-dimethylamino group in the target molecule, exhibits a high proton affinity. chemeurope.com The gas-phase basicity of 1-methylpyrrole is significantly lower than that expected for the exocyclic amine. Therefore, theoretical models would predict that the protonation of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- will overwhelmingly occur at the exocyclic tertiary amine nitrogen.
Computational studies would further refine this prediction by calculating the proton affinities for both nitrogen sites within the same molecule, taking into account the electronic influence of the substituted pyrrole ring on the side chain's basicity.
Chemical Reactivity and Reaction Mechanisms
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution. The nitrogen atom's lone pair of electrons is delocalized into the ring, increasing its nucleophilicity compared to benzene. pearson.com In N-substituted pyrroles, such as 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, electrophilic attack predominantly occurs at the C5 position (alpha to the nitrogen and adjacent to the existing substituent).
The N-methyl group is an activating group, further enhancing the electron density of the pyrrole ring. The N,N-dimethylaminomethyl substituent at the 2-position also influences the regioselectivity of the substitution. While it is an activating group, steric hindrance may play a role in directing incoming electrophiles. Investigations into the substitution reactions of 1-methylpyrrole (B46729) have shown that the α-directing effect of the nitrogen is significant. cdnsciencepub.com For 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, the primary site of electrophilic attack is expected to be the C5 position, with the C4 position being a less favored alternative.
Table 1: Regioselectivity in Electrophilic Aromatic Substitution of N-Methylpyrrole Derivatives
| Reactant | Electrophile | Major Product(s) | Reference |
| 1-Methylpyrrole | Nitrating agents | 2-Nitro-1-methylpyrrole and 3-Nitro-1-methylpyrrole | cdnsciencepub.com |
| 1-Methylpyrrole | Acylating agents (Friedel-Crafts) | 2-Acyl-1-methylpyrrole | cdnsciencepub.com |
| Pyrrole | General Electrophiles | 2-Substituted pyrrole | pearson.com |
Nucleophilic Reactions Involving the Amine Functionality
The exocyclic N,N-dimethylaminomethyl group possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This tertiary amine functionality can readily participate in a variety of nucleophilic reactions.
One of the most common reactions is with electrophiles such as alkyl halides. This results in the formation of a quaternary ammonium (B1175870) salt. The reactivity of the amine is a fundamental aspect of its chemical character, making it a versatile handle for further synthetic transformations. The basicity of the amine allows it to act as a proton acceptor in various reactions.
Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. nih.govsemanticscholar.org While the subject compound itself is not primed for direct cross-coupling, it can be derivatized to participate in such reactions. For instance, halogenation of the pyrrole ring, likely at the C5 position via electrophilic aromatic substitution, would yield a suitable substrate for Suzuki-Miyaura coupling with various boronic acids or esters. organic-chemistry.org
The development of highly active catalysts has expanded the scope of Suzuki-Miyaura reactions to include challenging heterocyclic substrates. organic-chemistry.org It is important to note that the presence of the basic amine functionality could potentially interfere with the catalytic cycle by coordinating to the palladium center. In some cases, protection of the amine or the use of specific catalyst systems that are tolerant to basic functional groups may be necessary. organic-chemistry.org
Table 2: Examples of Suzuki-Miyaura Coupling with Pyrrole Derivatives
| Pyrrole Substrate | Coupling Partner | Catalyst System | Product Type | Reference |
| SEM-protected bromopyrroles | Arylboronic acids | Pd(PPh₃)₄ | Aryl-substituted pyrroles | nih.govsemanticscholar.orgnih.gov |
| Pyridine boronic acids | Aryl halides | Pd-phosphine complexes | Aryl-substituted pyridines | organic-chemistry.org |
| Indole boronic acids | Aryl halides | Pd-phosphine complexes | Aryl-substituted indoles | organic-chemistry.org |
Cyclization and Annulation Reactions
The structure of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- offers the potential for intramolecular cyclization reactions to form fused heterocyclic systems. For example, modification of the amine functionality, followed by reaction with a suitable tethered electrophile, could lead to the formation of bicyclic structures.
Research on N-alkyne substituted pyrrole esters has demonstrated their utility in synthesizing fused systems like pyrrolopyrazinones and pyrrolooxazinones through intramolecular nucleophilic and electrophilic cyclization. beilstein-journals.orgmetu.edu.trbeilstein-journals.org By analogy, if the N,N-dimethylamino group were to be transformed into a different functional group, such as an amide with a pendant alkyne, similar cyclization pathways could be envisioned. Such reactions are valuable for the construction of complex molecular architectures found in natural products and pharmaceuticals.
Ring-Opening and Rearrangement Pathways
While pyrrole rings are generally stable aromatic systems, they can undergo ring-opening and rearrangement reactions under specific conditions. For instance, the Birch reduction of electron-deficient pyrroles can lead to pyrrolines, which can then undergo radical-induced ring-expansion to form substituted tetrahydropyridines. rsc.org
Skeletal rearrangement strategies have also been developed to recast simple pyrroles into more complex, fully substituted pyrroles. nih.gov These transformations often involve dearomatization followed by a reconstructive step. Although these reactions have not been specifically reported for 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, they represent potential, albeit likely challenging, pathways for structural modification. The presence of the N-methyl and the 2-substituent would influence the feasibility and outcome of such rearrangements.
Coordination Chemistry and Ligand Design
N,N,1-trimethyl-1H-pyrrole-2-methanamine as a Ligand
1H-Pyrrole-2-methanamine, N,N,1-trimethyl- possesses two potential nitrogen donor atoms: the pyrrolic nitrogen and the tertiary amine nitrogen of the methanamine substituent. The presence of multiple donor sites allows for the possibility of the ligand binding to a metal center in various modes.
Based on its structure, 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- can be predicted to act as a bidentate ligand. The two nitrogen atoms—the pyrrole (B145914) nitrogen and the dimethylamino nitrogen—are positioned to form a stable five-membered chelate ring upon coordination to a metal center. This bidentate N,N-coordination is a common feature in related pyrrole-based ligands and is crucial for forming stable metal complexes. researchgate.net
In principle, the pyrrole nitrogen could remain uncoordinated if the steric bulk of the N-methyl group and the dimethylamino group hinders its approach to the metal center, leading to a monodentate coordination through only the tertiary amine nitrogen. However, the formation of a five-membered chelate ring is generally a strong driving force.
Studies on analogous aminomethyl-functionalized macrocycles have shown that the primary amine function readily participates in coordination to metal centers like Cu(II), Ni(II), and Cr(III). scirp.orgscirp.org This supports the likelihood of the dimethylamino group in the target compound acting as a primary coordination site.
The coordination of both nitrogen atoms would classify 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- as a bidentate N,N-donor ligand. The properties of such ligands, including their electron-donating ability and steric profile, are known to influence the stability and reactivity of the resulting metal complexes. nih.gov
The chelate effect is the enhanced stability of a metal complex containing a multidentate ligand compared to a complex with analogous monodentate ligands. The formation of a five-membered ring by the bidentate coordination of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- would significantly stabilize the resulting metal complex. This thermodynamic stabilization is a key principle in ligand design.
The stability of metal chelates is influenced by factors such as the size of the chelate ring and the nature of the donor atoms and the metal ion. Five- and six-membered chelate rings are generally the most stable. In the case of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, the formation of a five-membered ring upon chelation is highly favorable.
Research on other bidentate N-donor ligands has demonstrated their ability to form stable complexes with a variety of transition metals, which are then utilized in fields ranging from materials science to catalysis. chemscene.com The chelation from ligands like 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- is expected to impart similar stability to its metal complexes.
Synthesis of Metal-Pyrrole Complexes
While specific synthetic procedures for metal complexes of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- are not documented in the reviewed literature, general methods for the synthesis of related metal-pyrrole complexes can be extrapolated.
Typically, the synthesis of such complexes involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. For instance, the synthesis of transition metal complexes with Schiff base ligands derived from pyrrole-2-carbaldehyde is often achieved by mixing the ligand and a metal chloride salt in an ethanolic solution, sometimes with gentle heating or refluxing. nih.gov A similar approach could likely be employed for 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-.
The choice of metal precursor (e.g., chloride, nitrate, or acetate (B1210297) salts) and solvent can influence the final structure and composition of the complex. Characterization of the resulting complexes would typically involve techniques such as FT-IR spectroscopy to observe shifts in the vibrational frequencies of the N-H and C-N bonds upon coordination, as well as NMR spectroscopy and single-crystal X-ray diffraction to determine the precise structure and binding mode. researchgate.net
The table below outlines a general synthetic approach and characterization methods that could be applied to the synthesis of metal complexes with 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, based on procedures for analogous systems.
| Parameter | General Procedure/Method | Purpose/Information Gained |
| Reactants | 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- and a transition metal salt (e.g., CuCl₂, Ni(OAc)₂, PdCl₂) | Formation of the metal-ligand complex |
| Solvent | Ethanol, Methanol, Acetonitrile, or THF | To dissolve reactants and facilitate the reaction |
| Reaction Conditions | Stirring at room temperature or reflux | To promote the complexation reaction |
| Isolation | Filtration or evaporation of solvent | To obtain the solid complex product |
| Characterization | FT-IR Spectroscopy | To confirm the coordination of the nitrogen donors to the metal center |
| ¹H and ¹³C NMR Spectroscopy | To elucidate the structure of the complex in solution | |
| Single-Crystal X-ray Diffraction | To determine the solid-state structure, including bond lengths and angles | |
| Elemental Analysis | To confirm the empirical formula of the complex |
Application of Complexes in Catalysis
Although no catalytic applications have been reported specifically for metal complexes of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, the broader class of pyrrole-based ligands has been employed in various catalytic transformations. Bidentate N,N-donor ligands are particularly important in catalysis, where they can be used to control the reactivity and selectivity of metal catalysts. researchgate.net
For example, palladium complexes of [N,N]-donor ligands containing a pyrrole ring have been successfully used as catalysts in Mizoroki-Heck coupling reactions. researchgate.net These reactions are fundamental for the formation of carbon-carbon bonds. Similarly, chromium complexes with bidentate P,N ligands have shown high activity in ethylene (B1197577) trimerization and tetramerization. acs.org
Given the structural features of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, its metal complexes could potentially be investigated as catalysts in a range of organic reactions. The electronic properties of the pyrrole ring and the steric environment created by the N-methyl and N,N-dimethyl groups would influence the catalytic activity and selectivity.
The table below summarizes potential catalytic applications for metal complexes of pyrrole-based N,N-donor ligands, which could be explored for complexes of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-.
| Catalytic Reaction | Metal Center | Role of the Pyrrole Ligand | Reference for Analogous System |
| Mizoroki-Heck Coupling | Palladium | Stabilizes the active Pd species and influences regioselectivity. | researchgate.net |
| Ethylene Oligomerization | Chromium | Modulates the electronic and steric properties of the Cr center, affecting product distribution. | acs.org |
| C-C Coupling Reactions | Nickel | The ligand's redox activity can stabilize nickel radical intermediates crucial for the catalytic cycle. | nih.govnih.gov |
| Hydrogenation Reactions | Rhodium, Iridium | Chiral versions of bidentate ligands can induce enantioselectivity in the reduction of ketones and alkenes. | mdpi.com |
Exploration of Derivatives and Structural Analogues
Synthesis and Characterization of Substituted Pyrrole-2-methanamines
The synthesis of substituted pyrrole-2-methanamines can be achieved through various established and novel chemical strategies. A common approach involves the modification of pre-formed pyrrole (B145914) rings. The Paal-Knorr synthesis is a classical and versatile method for constructing the pyrrole ring itself, typically by condensing a 1,4-dicarbonyl compound with a primary amine. nih.govresearchgate.net For N-substituted pyrroles, such as the N-methyl group in the target compound, the reaction utilizes a primary amine like methylamine (B109427). google.com
One of the most prevalent methods for introducing the methanamine side chain at the C2 position is through the functionalization of a pyrrole-2-carboxaldehyde or a related derivative. This can involve reductive amination, where the aldehyde reacts with a secondary amine (like dimethylamine) in the presence of a reducing agent to form the tertiary amine functionality.
Recent synthetic efforts have focused on developing more efficient and environmentally benign methodologies. For instance, the condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines in the presence of an iron(III) chloride catalyst in water provides a mild route to N-substituted pyrroles. organic-chemistry.org
The characterization of these synthesized compounds relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the structure, confirming the position of substituents on the pyrrole ring, and verifying the presence of the N,N,1-trimethyl groups. For example, the ¹H NMR spectrum of a pyrrole derivative would show characteristic signals for the pyrrole ring protons, as well as singlets for the N-methyl and N,N-dimethyl groups. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups. The presence of C-N bonds, C-H bonds of the aromatic ring, and aliphatic C-H bonds can be confirmed by their characteristic absorption frequencies. nih.govmdpi.com
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.govmdpi.com
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and stereochemistry. nih.govmdpi.com
A study on the synthesis of poly {(2,5-diyl pyrrole) (2-pyrrolyl methine)} copolymer involved characterization using NMR, Fourier transform infrared, and ultraviolet-visible spectroscopy to confirm the copolymer structure. researchgate.net Similarly, new series of pyrrole derivatives have been synthesized and their structures confirmed by elemental analysis, IR, ¹H-NMR, ¹³C-NMR, and single-crystal X-ray analysis. mdpi.com
Impact of Substituent Effects on Reactivity
The reactivity of the pyrrole ring is significantly influenced by the nature and position of its substituents. Pyrrole is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, typically at the C2 (α) position. onlineorganicchemistrytutor.com The presence of activating or deactivating groups can modulate this reactivity.
The N-methyl group on the pyrrole nitrogen is an electron-donating group, which further increases the electron density of the ring and enhances its reactivity towards electrophiles compared to unsubstituted pyrrole. The methanamine group at the C2 position also influences the electronic properties of the ring.
A study on the trifluoroacetylation of substituted furans, thiophenes, and pyrroles demonstrated that these heterocycles exhibit considerable differences in their sensitivity to substituent effects during electrophilic substitution. rsc.org The reactivity of the 2- and 3-positions of the pyrrole ring during nitration was estimated to be 130,000 and 30,000 times that of benzene, respectively, highlighting the ring's activated nature. researchgate.net
The interplay of different substituents can lead to divergent synthetic outcomes. For example, the reaction of acylethynylpyrroles with malononitrile (B47326) was found to be highly dependent on the substituents present on the pyrrole ring. mdpi.com While N-substituted and C-alkyl/aryl substituted pyrroles yielded 2-(3-amino-2,4-dicyanophenyl)pyrroles, those with an unsubstituted pyrrole ring underwent a different reaction pathway. mdpi.com This underscores the profound impact of substituent effects on the reaction course.
Table 1: Relative Reactivity of 5-Membered Heterocycles
| Compound | Reactivity towards Electrophilic Substitution |
|---|---|
| Pyrrole | Most reactive due to the electron-donating nitrogen atom. pharmaguideline.com |
| Furan | Less reactive than pyrrole; the electronegative oxygen atom holds its lone pair more tightly. pharmaguideline.com |
| Thiophene | Reactivity is intermediate between pyrrole and furan. pharmaguideline.com |
This table illustrates the general reactivity trend, which is further modified by specific substituents on the ring.
Isomeric Studies and Positional Isomer Effects (e.g., Pyrrole-3-methanamine derivatives)
Isomerism plays a critical role in the chemical and biological properties of pyrrole derivatives. The position of the methanamine group on the pyrrole ring—whether at the C2 or C3 position—results in distinct structural isomers with different characteristics.
Electrophilic substitution on an unsubstituted pyrrole ring preferentially occurs at the C2 position due to the greater stability of the resulting carbocation intermediate, which can be stabilized by three resonance structures. onlineorganicchemistrytutor.com Substitution at the C3 position leads to a less stable intermediate with only two resonance contributors. onlineorganicchemistrytutor.com Therefore, the synthesis of C3-substituted pyrroles often requires specific strategies, such as blocking the C2 and C5 positions or using directing groups.
The synthesis of pyrrole-3-methanamine derivatives has been a subject of significant interest, particularly in drug discovery. For instance, 1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (B1241708) (TAK-438) is a potent potassium-competitive acid blocker. nih.gov Its synthesis involves constructing a 3-substituted pyrrole core. One patented method describes the conversion of an intermediate nitrile group at the C3 position to a primary amine, which is then alkylated to form the secondary amine structure. google.com
Table 2: Comparison of C2 vs. C3 Substitution in Pyrrole
| Feature | C2-Substitution (α-Substitution) | C3-Substitution (β-Substitution) |
|---|---|---|
| Kinetic Product | Generally favored in electrophilic substitution. onlineorganicchemistrytutor.com | Generally less favored in electrophilic substitution. onlineorganicchemistrytutor.com |
| Intermediate Stability | More stable (3 resonance structures). onlineorganicchemistrytutor.com | Less stable (2 resonance structures). onlineorganicchemistrytutor.com |
| Example Derivative | 1H-Pyrrole-2-methanamine | 1H-Pyrrole-3-methanamine |
| Synthetic Access | Often straightforward. | May require blocking groups or specific directing strategies. |
Exploration of Fused Pyrrole Systems
Fusing the pyrrole ring with other heterocyclic or carbocyclic systems creates a vast array of polycyclic structures with unique properties. These fused systems are prevalent in natural products and have attracted considerable attention in medicinal chemistry for developing novel therapeutic agents. mdpi.comeurekaselect.com Pyrrole and its fused derivatives are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties. mdpi.comnih.gov
The synthesis of fused pyrrole systems can be achieved through various cycloaddition and cyclization strategies. For example, pyrrolo[2,1-a]isoquinolines and pyrrolopyrimidines are important motifs found in bioactive alkaloids and anticancer drugs. mdpi.com The synthetic strategy to build these fused systems often involves multi-step sequences starting from the desired heterocycle to be fused to the pyrrole ring. mdpi.com
The reactivity and properties of the pyrrole ring are modified upon fusion. The electronic distribution and aromaticity of the entire fused system determine its chemical behavior. Research has explored the synthesis of various fused pyrroles, including:
Pyrrolopyridines and Pyrrolopyridopyrimidines: Synthesized from aminocyanopyrroles, these compounds have been investigated for their anti-inflammatory activities. nih.gov
Pyrroloquinolines and Pyrroloisoquinolines: These systems are cores of anticancer agents like camptothecin (B557342) analogs. mdpi.com
Pyrrolizines: These can be synthesized via multicomponent [3+2] cycloaddition reactions. researchgate.net
The development of solvent-free synthetic methods for creating fused pyrrole derivatives represents a move towards more sustainable chemical practices. researchgate.net The biological evaluation of these fused systems is an active area of research, with studies often combining synthesis, biological assays, and computational modeling to understand their mechanism of action. mdpi.com
Table 3: Examples of Fused Pyrrole Systems and Their Significance
| Fused System | Significance/Application | Reference |
|---|---|---|
| Pyrroloquinoline | Core of anticancer drugs (e.g., Camptothecin analogs). | mdpi.com |
| Pyrroloisoquinoline | Found in bioactive alkaloids with antiproliferative properties. | mdpi.com |
| Pyrrolopyrimidine | Basis for anticancer drugs like Pemetrexed. | mdpi.com |
Applications in Organic Synthesis and Materials Science
Role as a Synthetic Building Block
The inherent reactivity of the pyrrole (B145914) ring, coupled with the functional groups of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- , makes it a valuable building block in synthetic organic chemistry. Pyrroles, in general, are crucial components in the synthesis of a wide array of natural products and pharmaceutically active molecules. alliedacademies.org
N-substituted pyrroles are recognized as important precursors for the synthesis of more complex molecular architectures. mdpi.com The pyrrole nucleus within 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- can undergo various electrophilic substitution reactions, allowing for the introduction of additional functional groups on the ring. The side chain can also be chemically modified, further expanding its synthetic utility. While specific research on this exact compound is limited, the general reactivity of N-methyl pyrrole derivatives suggests its potential as a starting material for multi-step syntheses. thieme-connect.de For instance, the core structure is a component of more complex macrocycles like porphyrins, which are fundamental in biological systems. researchgate.net
Table 1: Potential Synthetic Transformations of Pyrrole Derivatives
| Reaction Type | Reagents/Conditions | Potential Product Type |
| Vilsmeier-Haack Formylation | POCl₃, DMF | Pyrrole-carbaldehydes |
| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Acyl-pyrroles |
| Halogenation | NBS, NCS, I₂ | Halogenated pyrroles |
| Nitration | HNO₃, Ac₂O | Nitro-pyrroles |
| Mannich Reaction | Formaldehyde (B43269), secondary amine | Aminomethylated pyrroles |
This table represents common reactions for pyrrole rings and serves as an illustrative guide to the potential reactivity of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-.
The structure of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- makes it a plausible intermediate for the construction of other heterocyclic systems. The pyrrole ring itself can act as a diene in cycloaddition reactions, or the side chain can be involved in cyclization processes to form fused ring systems. The synthesis of pyrazol-5-yl-1H-imidazole derivatives, for example, highlights how substituted heterocyclic amines can be key intermediates in forming more complex fused heterocyclic structures. clockss.org The Paal-Knorr synthesis is a classic method for forming pyrrole rings from 1,4-dicarbonyl compounds and a primary amine, illustrating the fundamental role of amine-containing compounds in heterocycle synthesis. pharmaguideline.com While direct evidence for this specific compound is not available, its amine functionality suggests potential for use in similar condensation and cyclization reactions to build diverse heterocyclic frameworks. nih.gov
Catalyst and Reagent Applications in Organic Transformations
Pyrrole derivatives can serve as ligands in coordination chemistry, binding to metal centers to form catalysts for a variety of organic transformations. The nitrogen atom of the pyrrole ring and the tertiary amine in the side chain of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- could potentially coordinate with metal ions. N-heterocyclic compounds are widely used as ligands in organometallic chemistry. clockss.org Although specific catalytic applications of this compound are not documented, related pyrrole-based structures are known to be effective in catalysis. For example, pyrrole derivatives are used in the synthesis of ligands for transition-metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. nih.gov
Potential in Functional Material Development
The pyrrole moiety is a fundamental unit in the field of conducting polymers and functional materials. The ability of pyrrole to be polymerized into polypyrrole (PPy) has been extensively studied for various applications. mdpi.comresearchgate.net
N-substituted pyrroles can be polymerized to form functional polymers with tailored properties. mdpi.com The N-methyl group in 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- would influence the polymerization process and the properties of the resulting polymer, such as solubility and processability. The dimethylaminomethyl side chain could introduce additional functionalities, potentially affecting the polymer's electronic properties, morphology, and ability to interact with other molecules or surfaces. The synthesis of N-substituted polypyrrole derivatives is an active area of research for creating soluble and processable conducting polymers. mdpi.com
Table 2: Properties of N-Substituted vs. Unsubstituted Polypyrrole
| Property | Unsubstituted Polypyrrole (PPy) | N-Substituted Polypyrrole |
| Solubility | Generally insoluble and infusible | Often improved solubility in organic solvents |
| Processability | Difficult to process | Enhanced processability |
| Conductivity | High | Can be modulated by the substituent |
| Structure | More rigid backbone | Increased flexibility, altered morphology |
This table provides a general comparison, and specific properties would depend on the nature of the N-substituent.
Polypyrrole and its derivatives are well-known for their application in chemical sensors and electronic devices due to their electrical conductivity and environmental stability. mdpi.com While there is no specific data on sensors developed from 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- , polymers derived from functionalized pyrroles are often explored for sensing applications. The tertiary amine group in the side chain could potentially act as a recognition site for specific analytes, leading to changes in the polymer's conductivity or optical properties upon binding. This principle is often used in the design of chemiresistive or electrochemical sensors. Modifications of polypyrrole are a common strategy to enhance sensitivity and selectivity for detecting various chemical species. mdpi.com
N,N,1-trimethyl-1H-pyrrole-2-methanamine as a Biochemical Tool
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, by selectively interacting with a specific target. There is no available research that details the use of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- as such a tool.
Probe for Molecular Interactions in Biological Systems
The study of how molecules interact within biological systems is fundamental to understanding cellular processes. While the pyrrole ring itself is known to participate in various non-covalent interactions, including hydrogen bonding and π-stacking, which are crucial for the structure and function of biomolecules, no studies have been found that specifically utilize 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- to probe these interactions.
Ligand Binding Studies (in vitro)
In vitro ligand binding assays are essential for characterizing the interaction between a ligand and its receptor. There is a lack of published in vitro studies investigating the binding affinity or specificity of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- to any biological target.
Investigation of In Vitro Biological Activities
In vitro screening is a common first step in drug discovery to identify compounds with potential therapeutic effects. Despite the wide range of biological activities reported for various pyrrole derivatives, specific data for 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- is absent from the scientific literature.
Antimicrobial Activity Studies (in vitro)
Many compounds containing the pyrrole scaffold have been synthesized and evaluated for their ability to inhibit the growth of bacteria and fungi. However, no specific in vitro antimicrobial screening data for 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- against any microbial strains has been reported.
Other In Vitro Bioactivity Screenings
Similarly, there are no available reports on the in vitro screening of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- for other potential biological effects, such as antitumor or neurological activities. Furthermore, its potential as a lead compound for the development of new therapeutic agents has not been explored in published research.
Structure-Activity Relationship (SAR) Studies for Chemical Optimization
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of a lead compound by making systematic chemical modifications. The absence of initial bioactivity data for 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- means that it has not served as a basis for such SAR studies. Consequently, there is no literature available on the chemical optimization of this specific compound for any therapeutic purpose.
Biochemical Research Applications Excluding Clinical Human Trials
Rational Design of Pyrrole-Based Lead Compounds
The pyrrole (B145914) ring, a fundamental five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry due to its presence in a wide array of natural products and synthetic compounds with significant biological activities. The rational design of lead compounds often utilizes simple pyrrole structures, such as 1H-Pyrrole-2-methanamine, N,N,1-trimethyl-, as a foundational template. By systematically modifying the substituents on the pyrrole core, researchers can explore the structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties of new drug candidates. This process involves a deep understanding of the target protein's binding site and the molecular interactions that govern ligand binding.
The strategic modification of the pyrrole scaffold is a cornerstone of modern drug discovery. The inherent electronic properties and the ability to substitute at multiple positions (N-1, C-2, C-3, C-4, and C-5) make the pyrrole ring a versatile platform for generating chemical diversity. Rational design approaches often begin with a simple, unfunctionalized or minimally functionalized pyrrole derivative to establish a baseline for biological activity. Subsequent modifications are then made to probe the chemical space around the core structure.
For instance, the introduction of various functional groups at different positions of the pyrrole ring can profoundly influence the compound's interaction with a biological target. These modifications can enhance binding affinity through additional hydrogen bonds, hydrophobic interactions, or electrostatic interactions. Furthermore, altering the substituents can modulate the compound's physicochemical properties, such as solubility and lipophilicity, which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.
A key aspect of the rational design process is the iterative cycle of design, synthesis, and biological evaluation. Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, play a pivotal role in predicting the potential effects of structural modifications before their synthesis, thereby streamlining the drug discovery process.
While specific research on the direct use of 1H-Pyrrole-2-methanamine, N,N,1-trimethyl- as a lead compound is not extensively documented in publicly available literature, numerous studies on analogous pyrrole derivatives highlight the principles of rational design. These studies provide valuable insights into how modifications to the pyrrole core can lead to the development of potent and selective inhibitors for various therapeutic targets.
One area of significant research has been the development of pyrrole-based inhibitors of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer. For example, derivatives of 3-(1H-pyrrol-2-yl)methylene-indolin-2-one have been investigated as kinase inhibitors. ijcrt.org The general structure of these compounds features a pyrrole ring linked to an oxindole (B195798) core, and modifications to the pyrrole moiety have been shown to be critical for their inhibitory activity.
Another example is the development of pyrrole derivatives as inhibitors of monoamine oxidase (MAO), enzymes involved in the metabolism of neurotransmitters. A study on 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones demonstrated that the nature of the substituent at the N-1 position of the pyrrole ring significantly impacts the inhibitory potency and selectivity for MAO-A versus MAO-B.
The following table summarizes the structure-activity relationships of various pyrrole derivatives from different research studies, illustrating the impact of substitutions on biological activity.
| Core Scaffold | Substituent Position(s) | Substituent(s) | Target | Key Finding | Reference |
| 3-(1H-pyrrol-2-yl)methylene-indolin-2-one | Pyrrole N-1 | Alkyl, Aryl | Protein Kinases | Substitution pattern on the pyrrole ring influences kinase inhibitory activity. | ijcrt.org |
| 3-(1H-pyrrol-2-yl)-2-oxazolidinone | Pyrrole N-1 | Methyl, Ethyl, Allyl, Benzyl (B1604629) | Monoamine Oxidase A (MAO-A) | Bulkier alkyl groups at N-1 generally decrease anti-MAO-A activity, with some exceptions. | |
| 1,5-Diarylpyrrole | Pyrrole C-3 | Various | Mycobacterium tuberculosis | Modifications guided by molecular modeling led to potent antimycobacterial agents. | |
| Pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide | Pyrrole & Phenyl rings | Various | AChE/BACE1 | Designed derivatives showed dual inhibitory potential for Alzheimer's disease targets. |
These examples underscore the power of rational design in leveraging the pyrrole scaffold to develop novel therapeutic agents. The systematic exploration of chemical space around this core structure continues to be a fruitful strategy in biochemical research.
The table below provides more detailed data on the inhibitory activities of specific pyrrole derivatives, showcasing the quantitative impact of structural modifications.
| Compound ID | Pyrrole N-1 Substituent | C5 Oxazolidinone Substituent | MAO-A Ki (µM) | MAO-A Selectivity Ratio | Reference |
| 2a | Methyl | Hydroxymethyl | 0.087 | >1149 | |
| 2e | Methyl | Methoxymethyl | 0.004 | >25000 | |
| 2i | Methyl | Azidomethyl | 0.021 | >4761 | |
| 2q | Methyl | Aminomethyl | 0.013 | >7692 | |
| 2d | Benzyl | Hydroxymethyl | 0.009 | >11111 |
As shown in the table, for the 3-(1H-pyrrol-2-yl)-2-oxazolidinone scaffold, a methyl group at the N-1 position of the pyrrole ring generally leads to potent MAO-A inhibition. However, the N-1 benzyl derivative (2d) also exhibits very high potency, indicating that specific, larger substituents can be well-tolerated and even beneficial for activity. The substituent at the C5 position of the oxazolidinone ring also plays a crucial role in determining the inhibitory constant (Ki).
Q & A
Q. What are the established synthetic routes for synthesizing N,N,1-trimethyl-1H-pyrrole-2-methanamine and its derivatives?
Synthesis typically involves alkylation or reductive amination strategies. For example:
- Nucleophilic substitution : Reacting 4-chloro-pyrrolo[2,3-d]pyrimidine with amines (e.g., naphthalen-1-ylmethanamine) under controlled conditions yields derivatives with ~77% efficiency .
- Aminomethylation : 1,5-Dimethylpyrrole derivatives can undergo aminomethylation to introduce the methanamine moiety, as noted in CAS 118799-24-9 .
- Multi-step protocols : Derivatives like pyrrole-2-carboxamides are synthesized via coupling reactions using activated intermediates (e.g., 4-chloro precursors) and amine nucleophiles .
Q. How is NMR spectroscopy utilized in characterizing N,N,1-trimethyl-1H-pyrrole-2-methanamine?
1H NMR is critical for confirming structure and regiochemistry. Key observations include:
- Pyrrole proton signals : Resonances between δ 6.2–7.1 ppm (e.g., δ 6.97 ppm for H-5 in pyrrolo-pyrimidine derivatives) .
- Methyl group signals : N-methyl groups appear as singlets near δ 2.1–3.8 ppm (e.g., δ 3.79 ppm for methoxy groups) .
- Amine protons : Exchangeable protons (e.g., NH) are observed as broad singlets at δ 11.5–12.0 ppm in DMSO-d6 .
Q. What safety protocols are recommended for handling this compound?
Safety measures include:
- Ventilation : Use fume hoods to avoid inhalation .
- Personal protective equipment (PPE) : Gloves and goggles to prevent skin/eye contact .
- First aid : Immediate rinsing with water for eye/skin exposure and artificial respiration if inhaled .
Q. What analytical techniques confirm the purity and structural integrity of this compound?
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., HRMS m/z 394.1783 for a pyrrolo-pyrimidine derivative) .
- HPLC and LCMS : Ensure >98% purity for pharmacological applications .
- Infrared (IR) spectroscopy : Identifies functional groups (e.g., carbonyl stretches at 1624 cm⁻¹) .
Advanced Research Questions
Q. What role do N,N,1-trimethyl-1H-pyrrole-2-methanamine derivatives play in drug design?
These derivatives are key scaffolds in bioactive molecules:
- Kinase inhibitors : Pyrrolo-pyrimidine derivatives exhibit activity against cancer targets, with substituent positioning (e.g., trifluoromethyl groups) enhancing binding affinity .
- Antimicrobial agents : Modifications at the methanamine group (e.g., introducing triazole moieties) improve metabolic stability and potency .
Q. How can computational methods predict the stability and interactions of these compounds?
- Molecular dynamics (MD) simulations : Used to study cubic metal nanoclusters (MNCs) stabilized in ionic liquids, providing insights into solvent effects on pyrrole-based systems .
- Docking studies : Predict binding modes of pyrrole-2-carboxamides with target proteins (e.g., kinases) to guide SAR optimization .
Q. What challenges exist in achieving regioselectivity during the synthesis of substituted derivatives?
- Competitive alkylation : Steric and electronic factors influence substitution patterns. For example, 1-methylpyrrole derivatives favor formylation at the 2-position due to electronic activation .
- Protecting group strategies : Temporary protection of reactive amines (e.g., triphenylmethyl groups) ensures selective functionalization .
Q. How does structural modification (e.g., substituent position) affect biological activity?
- Electron-withdrawing groups : Trifluoromethyl substituents enhance metabolic resistance and target affinity (e.g., IC50 improvements in kinase assays) .
- Steric effects : Bulky substituents (e.g., naphthalenyl) improve selectivity by reducing off-target interactions .
Q. What are the implications of substituent positioning on pharmacological properties?
- 2-position modifications : Formyl or methyl groups at this position enhance hydrogen bonding with active sites (e.g., δ 8.59 ppm for triazole-proton interactions) .
- N-methylation : Increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
